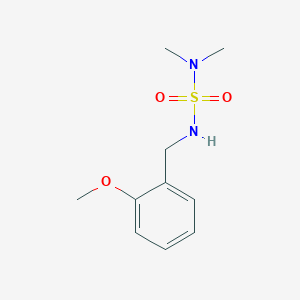

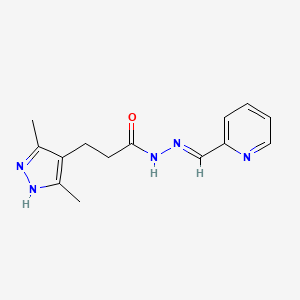

N'-(2-methoxybenzyl)-N,N-dimethylsulfamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N’-(2-methoxybenzyl)-N,N-dimethylsulfamide is a compound that belongs to the class of N-methoxybenzyl-substituted phenethylamines, also known as NBOMes . These are synthetic phenethylamine derivatives that have emerged on the global drug market and are reported to be associated with untoward effects in people who use drugs . They are primarily N-o-methoxybenzyl analogs of the 2C family of phenethylamines, and are 5-HT2A (serotonin 2A) receptor agonists .

Synthesis Analysis

The synthesis of compounds similar to N’-(2-methoxybenzyl)-N,N-dimethylsulfamide typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions. For example, Schiff base derivatives have been synthesized from reactions involving benzenesulfonamide precursors.Molecular Structure Analysis

The molecular structure of compounds similar to N’-(2-methoxybenzyl)-N,N-dimethylsulfamide has been extensively studied using techniques such as X-ray crystallography. These studies reveal that the compound’s structure is stabilized by hydrogen bonds and π-π interactions, contributing to its stability and reactivity.Chemical Reactions Analysis

N’-(2-methoxybenzyl)-N,N-dimethylsulfamide and similar compounds undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes . These reactions are crucial for the development of materials with potential applications in photodynamic therapy and as photosensitizers .Physical And Chemical Properties Analysis

The physical properties, such as solubility, crystallinity, and phase behavior, are essential for understanding the compound’s applications. These properties are influenced by the molecular structure, particularly the presence and positioning of methoxy and benzenesulfonamide groups, which can affect the compound’s interaction with solvents and other molecules.Mécanisme D'action

The exact mechanism of action of N'-(2-methoxybenzyl)-N,N-dimethylsulfamide is not fully understood, but it is thought to act by inhibiting DNA synthesis and inducing apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to inhibiting DNA synthesis and inducing apoptosis, this compound has been found to inhibit the activity of several signaling pathways that are involved in cancer cell growth and proliferation. This compound has also been shown to induce cell cycle arrest, which can prevent cancer cells from dividing and spreading.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N'-(2-methoxybenzyl)-N,N-dimethylsulfamide as a research tool is its potent cytotoxic activity against cancer cells. This makes it a valuable compound for studying the mechanisms of cancer cell death and identifying potential targets for anticancer drug development. However, this compound also has some limitations as a research tool. Its potency can make it difficult to work with in the lab, and its toxicity can pose a risk to researchers handling the compound.

Orientations Futures

There are several potential future directions for research on N'-(2-methoxybenzyl)-N,N-dimethylsulfamide. One area of interest is the development of new formulations of the compound that can improve its solubility and reduce its toxicity. Another area of research is the identification of new targets for this compound in cancer cells, which could lead to the development of more effective anticancer drugs. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer treatment.

Méthodes De Synthèse

The synthesis of N'-(2-methoxybenzyl)-N,N-dimethylsulfamide involves the reaction of N,N-dimethylsulfamide with 2-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of recrystallization steps to yield a white crystalline solid.

Applications De Recherche Scientifique

N'-(2-methoxybenzyl)-N,N-dimethylsulfamide has been studied extensively for its potential applications in the treatment of cancer. It has been shown to exhibit cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been found to be effective against multidrug-resistant cancer cells, which are often resistant to conventional chemotherapy agents.

Safety and Hazards

N’-(2-methoxybenzyl)-N,N-dimethylsulfamide and similar compounds are considered hazardous. They have been associated with severe adverse reactions including deaths . Commonly observed adverse effects include visual and auditory hallucinations, confusion, anxiety, panic and fear, agitation, uncontrollable violent behavior, seizures, excited delirium, and sympathomimetic signs such mydriasis, tachycardia, hypertension, hyperthermia, and diaphoresis . Rhabdomyolysis, disseminated intravascular coagulation, hypoglycemia, metabolic acidosis, and multiorgan failure were also reported .

Propriétés

IUPAC Name |

1-[(dimethylsulfamoylamino)methyl]-2-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3S/c1-12(2)16(13,14)11-8-9-6-4-5-7-10(9)15-3/h4-7,11H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQSSMBOJAOBQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NCC1=CC=CC=C1OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,3S*)-7-(4-fluoro-3-methylbenzoyl)-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5587566.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5587578.png)

![3-(2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5587587.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B5587590.png)

![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}chromane-3-carboxamide](/img/structure/B5587601.png)

![4-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5587625.png)

![({5-[1-(1-benzofuran-5-ylmethyl)piperidin-4-yl]-4-cyclopropyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5587627.png)

![4-(1H-imidazol-1-ylmethyl)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5587649.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[3-(2,4-difluorophenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587655.png)